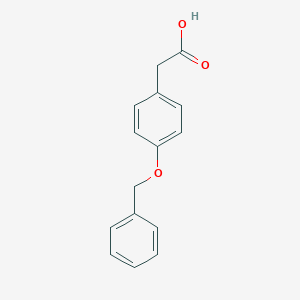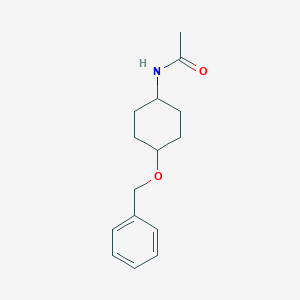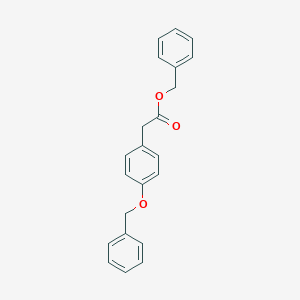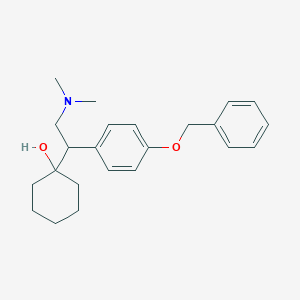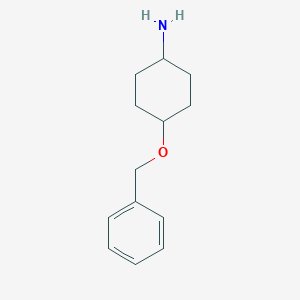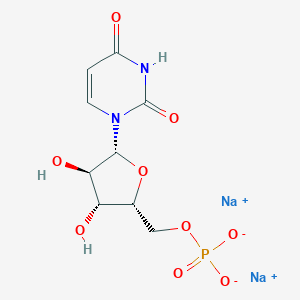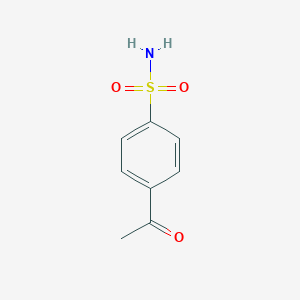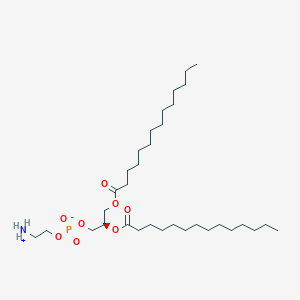
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
描述
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺是一种常见于生物膜的磷脂。它由两个肉豆蔻酸链连接到甘油主链上,甘油主链进一步连接到磷酸乙醇胺基团。 这种化合物在细胞膜的结构完整性和功能中起着至关重要的作用,有助于膜流动性和脂质双层的形成 .
作用机制
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺通过整合到生物膜中发挥作用,在那里它影响膜流动性和稳定性。它与膜蛋白和其他脂质相互作用,调节其功能并促进各种细胞过程。 该化合物形成脂质双层和囊泡的能力对于其在药物递送和膜研究中的作用至关重要 .
生化分析
Biochemical Properties
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of lipid bilayers and monolayers .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺可以通过甘油与肉豆蔻酸的酯化反应,然后用磷酸乙醇胺对所得二甘油酯进行磷酸化来合成。 反应通常涉及使用二环己基碳二亚胺 (DCC) 和二甲基氨基吡啶 (DMAP) 等催化剂来促进酯化过程 .
工业生产方法
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺的工业生产涉及大规模的酯化和磷酸化过程。 使用连续流动反应器和先进的纯化技术可确保最终产品的高产率和纯度 .
化学反应分析
反应类型
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺会发生各种化学反应,包括:
氧化: 肉豆蔻酸链可以被氧化形成氢过氧化物和其他氧化产物。
还原: 磷酸乙醇胺基团可以被还原形成磷酸乙醇胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 酰氯和烷基卤化物等试剂用于取代反应.
主要生成产物
氧化: 氢过氧化物和醛。
还原: 磷酸乙醇胺衍生物。
取代: 各种取代的甘油衍生物.
科学研究应用
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物
1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱: 结构相似,但含有磷酸胆碱基团而不是磷酸乙醇胺.
1,2-二肉豆蔻酰-sn-甘油-3-磷酸甘油: 含有磷酸甘油基团,用于类似的应用.
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺-N-[甲氧基(聚乙二醇)-2000]: 一种用于先进药物递送系统的聚乙二醇缀合物.
独特性
1,2-二肉豆蔻酰-sn-甘油-3-磷酸乙醇胺由于其与膜蛋白的特定相互作用及其形成稳定脂质双层的能力而具有独特性。 它在各种科学和工业应用中的多功能性使其有别于其他类似化合物 .
属性
CAS 编号 |
998-07-2 |
|---|---|
分子式 |
C33H66NO8P |
分子量 |
635.9 g/mol |
IUPAC 名称 |
2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1 |
InChI 键 |
NEZDNQCXEZDCBI-WJOKGBTCSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
外观 |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
| 998-07-2 | |
物理描述 |
Solid |
同义词 |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) interact with antimicrobial peptides (AMPs)?
A: AMPs can insert themselves into DMPE bilayers to varying degrees, influencing the dynamics of the phospholipids. [] The interaction appears to be stronger with DMPE than with phosphatidylcholine (PC) lipids, leading to increased destabilization and morphological changes in DMPE vesicles upon AMP addition. []
Q2: What is the role of DMPE in bacterial membranes and its interaction with host defense peptides?
A: DMPE is a significant component of bacterial membranes. Research indicates that some host defense peptides, like Maximin H5, exhibit a higher binding affinity for DMPE-rich membranes. [] This interaction can limit the peptide's ability to lyse the bacterial membrane, potentially contributing to bacterial resistance against host defense mechanisms. []
Q3: Can the interaction between DMPE and cholesterol impact membrane properties?
A: Yes, nearest-neighbor recognition experiments suggest that cholesterol's condensing effect on phospholipid bilayers is primarily observed in the liquid-ordered phase. [] This implies that the presence of cholesterol can significantly influence the packing and organization of DMPE molecules within the membrane. []
Q4: What is the molecular formula and weight of DMPE?
A4: The molecular formula of DMPE is C36H72NO8P, and its molecular weight is 637.9 g/mol.
Q5: How does the chain length of phospholipids in a mixture affect the permeability of the resulting bilayers?
A: Studies using liposomes made from mixtures of DMPE and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) show that the permeability of the bilayer is affected by the composition of the lipid phases at the boundaries between liquid crystal and gel states. [] This suggests that DMPE may segregate at these boundaries, influencing the overall permeability of the membrane. []
Q6: How does DMPE behave in mixed monolayers with other phospholipids?
A: DMPE exhibits different miscibility behaviors with various phospholipids. While it shows limited miscibility with phosphoglycerol (PG)-like lipids in the fluid bilayer state, [] it displays non-ideal mixing behavior with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the presence of certain diluents like 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). []
Q7: What is the impact of temperature on the organization of water molecules around DMPE bilayers?
A: Research using Small Angle X-ray Scattering (SAXS) and densitometry revealed that the water layer surrounding DMPE bilayers, particularly the "perturbed water" layer, expands with increasing temperature. [] This indicates a temperature-dependent interaction between DMPE and water molecules at the membrane interface. []
Q8: Does the presence of cholesterol affect the interaction between DMPE and water?
A: Studies utilizing nearest-neighbor recognition experiments with exchangeable DMPE dimers suggest that replacing water (H2O) with deuterium oxide (D2O) impacts DMPE mixing only in saturated bilayers lacking cholesterol. [] This indicates that cholesterol may influence the hydration properties of DMPE-containing membranes. []
A8: This section is not applicable as DMPE is primarily a structural lipid and not known to possess inherent catalytic properties.
Q9: How can molecular dynamics simulations be employed to understand DMPE interactions?
A: Molecular dynamics simulations can offer valuable insights into the behavior of DMPE within biological systems. For instance, simulations have been used to examine the stability of myelin basic protein (MBP) on mixed DMPC/DMPE bilayers. [] These simulations revealed that the composition of the lipid bilayer influences MBP's interaction with the membrane, providing insights into the structural dynamics of myelin. []
Q10: Can molecular modeling help understand the interaction of drug conjugates with DMPE membranes?
A: Yes, molecular modeling techniques, in conjunction with experimental methods like Langmuir monolayer studies, can provide insights into how drug conjugates interact with DMPE-based model bacterial membranes. [] This approach can reveal details about the binding modes, conformational changes, and potential impact on membrane hydration. []
Q11: How does the linkage region of sphingolipids influence their mixing with DMPE in cholesterol-rich environments?
A: Nearest-neighbor recognition studies suggest that the linkage region of sphingolipids plays a crucial role in their interaction with phospholipids like DMPE, especially in cholesterol-rich bilayers. [] The presence of cholesterol enhances the preference for homolipid association, indicating that the sphingolipid's linkage region contributes to its segregation from DMPE within the membrane. []
Q12: How does the bridging group in exchangeable DMPE dimers influence nearest-neighbor recognition (NNR) within fluid bilayers?
A: Research indicates that the length and chemical nature of the bridging group in DMPE dimers can significantly impact NNR within fluid bilayers. [] Longer bridging groups tend to enhance NNR, suggesting that they influence the packing and organization of DMPE molecules. [] Cholesterol's effect on NNR was also found to be dependent on the bridging group length. []
Q13: How stable are liposomes composed of DMPE, dihexadecyl phosphate (DCP), and cholesterol?
A: Liposomes with varying ratios of DMPE, DCP, and cholesterol have been studied for their physicochemical properties and biological activity. [] Results suggest that these liposomes are stable at physiological temperatures, making them suitable for in vivo applications. [] The addition of DCP appears to improve colloidal stability. []
A13: Specific SHE regulations are not explicitly discussed in the provided research papers.
A13: The provided research focuses mainly on the biophysical properties and interactions of DMPE rather than its pharmacokinetic and pharmacodynamic aspects.
Q14: How effective are liposomes containing DMPE in delivering therapeutic agents?
A: Studies have investigated the efficacy of DMPE-containing liposomes as delivery systems for therapeutic agents. Liposomes prepared with DMPE and DCP showed the best efficiency in an in vitro model mimicking in vivo release of bioactive substances. []
Q15: How does the presence of DMPE in bacterial membranes contribute to bacterial resistance?
A: The presence of DMPE in bacterial membranes can contribute to resistance against certain antimicrobial agents, such as host defense peptides. [] The specific interaction between DMPE and these peptides can hinder their membrane-disrupting activity, allowing bacteria to evade the immune response. []
A15: Toxicity and safety data specific to DMPE are not explicitly detailed in the provided research papers.
Q16: Can hyaluronic acid-decorated liposomes be used for targeted drug delivery to the skin?
A: Research suggests that hyaluronic acid-decorated liposomes, particularly those incorporating DMPE as a lipid anchor, hold promise for targeted drug delivery to the skin. [] The deformability of these liposomes and the extent of hyaluronic acid conjugation appear to be crucial factors influencing skin penetration. []
Q17: What is the potential of lipid nanoparticles containing DMPE for siRNA delivery to immune cells?
A: Lipid nanoparticles composed of a novel cationic lipid, DOPE, and PEG2000-DMPE have shown potential for siRNA delivery to immune cells like macrophages and dendritic cells. [] These nanoparticles demonstrated efficient siRNA encapsulation and successful gene knockdown in both in vitro and in vivo models. []
A17: Specific biomarkers and diagnostics related to DMPE are not directly addressed in the provided research papers.
Q18: What are some analytical techniques used to study DMPE-containing systems?
A18: Various techniques have been employed to characterize and study DMPE-containing systems. Some examples include:
- Langmuir monolayer studies: These studies provide insights into the interactions of DMPE with other molecules at the air-water interface. [, , ]
- Atomic force microscopy (AFM): AFM can be used to visualize the morphology and organization of DMPE molecules within model membranes. []
- Neutron reflectometry: This technique helps determine the structure and thickness of DMPE-containing layers within multilayered films. []
- Quasi-elastic neutron scattering (QENS): QENS provides information about the dynamics of DMPE molecules and associated water molecules within bilayers. []
- Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS): PM-IRRAS offers insights into the orientation and conformation of DMPE molecules within monolayers. []
- Brewster angle microscopy (BAM): BAM visualizes the morphology and phase behavior of DMPE monolayers at the air-water interface. [, ]
- Differential scanning calorimetry (DSC): DSC measures the thermal transitions of DMPE-containing systems, providing insights into their phase behavior. [, , ]
- Dynamic light scattering (DLS): DLS measures the size and diffusion properties of DMPE-containing liposomes and vesicles. [, , , ]
- Small angle X-ray/neutron scattering (SAXS/SANS): SAXS and SANS provide structural information about DMPE-containing bilayers and vesicles. [, , ]
- Time-resolved small-angle neutron scattering (TR-SANS): TR-SANS investigates the dynamics of lipid flip-flop and exchange within DMPE-containing vesicles. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



